3-(1,5-Dimethyl-1H-pyrrol-2-yl)pyridine

Description

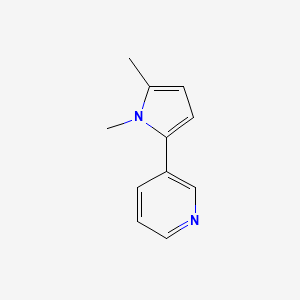

3-(1,5-Dimethyl-1H-pyrrol-2-yl)pyridine is a heteroaromatic compound featuring a pyridine ring substituted at the 3-position with a 1,5-dimethylpyrrole moiety. The pyrrole ring, with methyl groups at the 1- and 5-positions, introduces steric and electronic effects that influence the compound’s physicochemical and biological properties. This structure combines the π-electron-deficient pyridine core with the π-electron-rich pyrrole system, creating a unique electronic profile that may enhance interactions with biological targets, such as enzymes or receptors.

Properties

CAS No. |

65734-44-3 |

|---|---|

Molecular Formula |

C11H12N2 |

Molecular Weight |

172.23 g/mol |

IUPAC Name |

3-(1,5-dimethylpyrrol-2-yl)pyridine |

InChI |

InChI=1S/C11H12N2/c1-9-5-6-11(13(9)2)10-4-3-7-12-8-10/h3-8H,1-2H3 |

InChI Key |

AKFCTIFANRXOLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(N1C)C2=CN=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares 3-(1,5-Dimethyl-1H-pyrrol-2-yl)pyridine with structurally related pyridine derivatives from the provided evidence:

Key Observations

Substituent Effects on Bioactivity The piperidin-4-ylmethoxy group in ’s compounds confers potent LSD1 inhibition (EC50: 280 nM) due to its flexible, hydrogen-bond-capable structure, which likely interacts with the enzyme’s FAD-binding pocket . Chloro-phenyl substituents in ’s compounds contribute to high crystallinity (melting points >260°C) and electron-withdrawing effects, which could stabilize charge-transfer interactions in solid-state or receptor-binding contexts .

Physicochemical Properties

- The piperidin-4-ylmethoxy derivatives exhibit moderate molecular weights (~300–350 g/mol), aligning with Lipinski’s Rule of Five for drug-likeness. The 1,5-dimethylpyrrole analog’s lower molecular weight (~214 g/mol) suggests favorable pharmacokinetic profiles.

- ’s chloro-phenylpyridines display higher molecular weights (466–545 g/mol) and melting points, indicating strong intermolecular forces (e.g., halogen bonding, π-stacking) .

Synthetic Considerations

- highlights the use of pyridine as a modular scaffold , enabling substitutions at the 3-position for activity optimization. Similarly, the target compound’s pyrrole group could be further functionalized to tune electronic or steric properties.

- ’s synthetic routes (yields: 67–81%) emphasize the challenges of introducing bulky aryl groups, whereas the dimethylpyrrole substituent may simplify synthesis due to its compact structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.